

FR901464 vs. Spliceostatin A: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	FR901464	
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A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two potent spliceosome inhibitors, **FR901464** and its derivative, Spliceostatin A.

This guide provides a comprehensive comparison of **FR901464** and Spliceostatin A, two natural product-derived compounds that have garnered significant interest in oncology research for their potent anti-tumor activities. Both molecules target the spliceosome, the cellular machinery responsible for pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.

At a Glance: Key Differences and Similarities

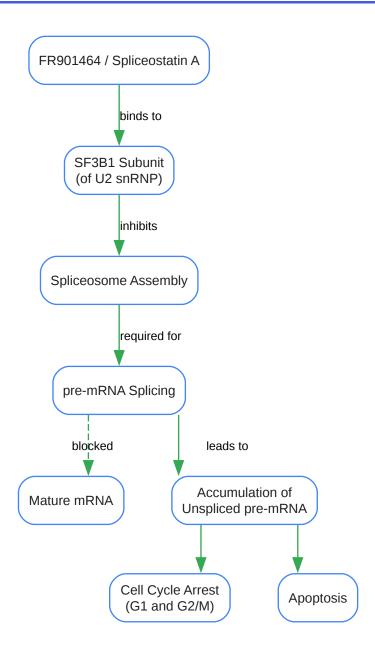


Feature	FR901464	Spliceostatin A
Primary Target	Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP	Splicing Factor 3b Subunit 1 (SF3B1) of the U2 snRNP
Mechanism of Action	Inhibition of spliceosome assembly at the pre- spliceosome A complex	Inhibition of spliceosome assembly at the prespliceosome A complex
Chemical Relationship	Parent compound	Methylated derivative of FR901464[1][2]
Chemical Stability	Less stable	More stable due to the methyl acetal at the C1 position[2]
In Vitro Potency	Highly potent, with IC50 values in the nanomolar to subnanomolar range	Generally reported to be more potent than FR901464 in in vitro splicing assays[2]
In Vivo Activity	Demonstrates anti-tumor activity in xenograft models, but with significant toxicity[3][4]	Potent anti-tumor and anti- angiogenic activity in vivo[1][5]

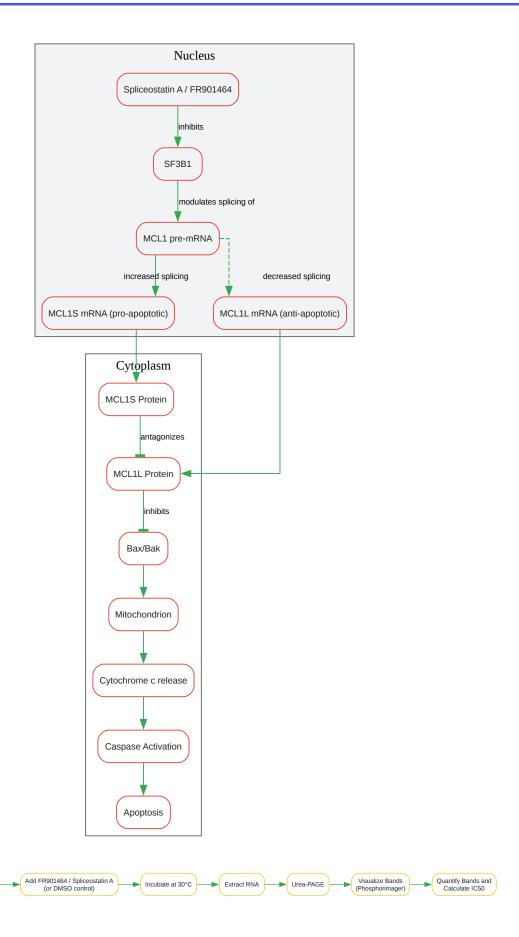
Mechanism of Action: Targeting the Spliceosome

Both **FR901464** and Spliceostatin A exert their cytotoxic effects by binding to the SF3B1 subunit of the spliceosome.[1][3] This interaction prevents the stable association of the U2 small nuclear ribonucleoprotein (snRNP) with the pre-mRNA branch point, effectively stalling spliceosome assembly.[6] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, triggering downstream cellular stress responses.[6][7]









Prepare Splicing Reaction Mix (Nuclear Extract, pre-mRNA, ATP)



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